Dihydroartemisinin

Antimalarial Potency IC50

Direct substitution with artemether or artesunate is scientifically unsound due to variable prodrug conversion (3.7-72.7%) and differing PK. Choose DHA (≥98%) for precise in vitro screening: 0.3 nM (P. berghei) and 1.3-2.0 ng/mL (P. falciparum) IC50; 6.3x potency vs. artemisinin. In murine models, DHA achieves 47% cure rates (10 mg/kg) where others fail. For cost-effective clinical studies, oral DHA bioequivalence to artesunate offers cheaper manufacturing.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B7908278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14+,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-OXRDZOJWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA): Procurement-Ready Analytical and Pharmacological Baseline for Antimalarial Research


The compound designated (1S,5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is known as dihydroartemisinin (DHA), the primary active metabolite and a semisynthetic derivative of the sesquiterpene lactone artemisinin. It is characterized by a molecular formula of C15H24O5 and a molecular weight of 284.35 g/mol. DHA serves as the active pharmacophore for several clinically deployed artemisinin derivatives and is itself used as a standalone antimalarial agent, as well as in combination therapies such as dihydroartemisinin-piperaquine. [1]

Why Dihydroartemisinin Cannot Be Substituted with Generic Artemisinins: A Procurement-Critical Analysis


Direct substitution of dihydroartemisinin (DHA) with other artemisinin-class compounds, such as artemether or artesunate, is scientifically unsound for procurement and experimental design. While artemether and artesunate act as prodrugs that are metabolized to DHA in vivo, their conversion rates vary significantly, ranging from 3.7–12.4% for artemether to 25.3–72.7% for artesunate, and their parent compounds exhibit distinct pharmacokinetic profiles including different volumes of distribution, clearance rates, and terminal half-lives. [1] Consequently, the bioactive DHA exposure achieved from these prodrugs is not equivalent to directly administering DHA, nor are the physicochemical properties and blood distribution characteristics identical, precluding reliable interchangeability. [2]

Quantitative Differentiation of Dihydroartemisinin: Head-to-Head Evidence vs. Artemisinins


Superior In Vitro Antimalarial Potency: DHA vs. Artemisinin and Artesunate

In a direct comparative study using the Plasmodium berghei rodent model, dihydroartemisinin demonstrated significantly greater antimalarial potency than both artemisinin and artesunate when drugs were present during the complete 24-hour developmental cycle. [1]

Antimalarial Potency IC50

Enhanced In Vivo Efficacy: Cure Rate Superiority of DHA

In the same P. berghei rodent model, dihydroartemisinin demonstrated markedly superior in vivo efficacy. At a dosage of 10 mg/kg bodyweight administered intramuscularly over three consecutive days, DHA achieved a cure rate of 47%, whereas artemisinin and artesunate both resulted in 100% recrudescence rates. [1]

In vivo efficacy Cure rate Antimalarial

Favorable Blood Distribution Profile: Lower Erythrocyte Sequestration

A comparative pharmacokinetic study in rats evaluated the blood distribution of artemisinin, artemether, and dihydroartemisinin. DHA exhibited a lower blood cell-to-plasma concentration ratio, indicating reduced sequestration in erythrocytes relative to plasma. [1]

Pharmacokinetics Blood distribution Erythrocyte

Cost-Effective Oral Alternative to Artesunate with Equivalent Bioavailability

A clinical bioassay study in patients with uncomplicated falciparum malaria demonstrated that the mean antimalarial activity of orally administered dihydroartemisinin, in terms of bioavailability relative to artesunate, did not differ significantly from 1. [1] This equivalence, combined with the known lower manufacturing complexity and cost of DHA compared to artesunate, positions DHA as a compelling procurement alternative for oral antimalarial studies. [2]

Bioavailability Cost-effectiveness Oral formulation

Distinct Pharmacokinetic Parameters: Clearance and Half-Life

A comprehensive pharmacokinetic study in rats compared five artemisinin derivatives, including dihydroartemisinin (DQHS). DHA exhibited intermediate clearance (55–64 mL/min/kg) and an intermediate terminal half-life (0.95 h) relative to other derivatives. [1]

Pharmacokinetics Clearance Half-life

Consistent Potency Across P. falciparum Strains

In vitro sensitivity testing against two distinct P. falciparum strains (ARC 08-88 and W2) revealed that dihydroartemisinin consistently exhibited the lowest IC50 values among the tested artemisinins. [1]

Strain comparison IC50 P. falciparum

High-Value Research Applications for Dihydroartemisinin: Evidence-Driven Procurement Scenarios


High-Sensitivity In Vitro Antimalarial Screening

Researchers conducting in vitro antimalarial screening, particularly against P. falciparum or P. berghei, should select dihydroartemisinin as the benchmark compound of choice. With IC50 values as low as 0.3 nM (P. berghei) and 1.3–2.0 ng/mL (P. falciparum), DHA offers a 6.3-fold potency advantage over artemisinin and 3.7-fold over artesunate. [1][2] This superior sensitivity enables more precise determination of resistance phenotypes and allows for lower compound consumption in high-throughput screening campaigns.

In Vivo Efficacy Studies Requiring High Cure Rates

For in vivo murine malaria models where achieving complete parasite clearance is a primary endpoint, dihydroartemisinin is the superior choice. In the P. berghei rodent model, DHA at 10 mg/kg achieved a 47% cure rate, whereas artemisinin and artesunate at the same dose failed to cure any animals (100% recrudescence). [1] This significant efficacy differential makes DHA the preferred compound for studies evaluating transmission-blocking strategies, relapse prevention, or when modeling radical cure in preclinical settings.

Cost-Sensitive Oral Antimalarial Clinical Trials

Clinical research programs with budget constraints should consider oral dihydroartemisinin as a direct substitute for artesunate. A clinical bioassay study confirmed that the relative bioavailability of antimalarial activity between oral DHA and oral artesunate is statistically equivalent (ratio ≈ 1). [2] Given that DHA is easier and cheaper to manufacture than artesunate, this evidence supports its selection for large-scale clinical trials or for studies conducted in resource-limited settings where procurement cost is a critical factor.

Pharmacokinetic Modeling and Blood Distribution Analysis

Investigators focused on plasma pharmacokinetics or formulation development where predictable plasma exposure is paramount should utilize dihydroartemisinin over artemether or artemisinin. DHA exhibits a lower blood cell-to-plasma concentration ratio (~0.7) compared to artemether (0.9–1.2) and artemisinin (1.1–1.6), indicating reduced erythrocyte sequestration. [3] This property facilitates more accurate plasma concentration measurements and reduces variability arising from blood cell partitioning, which is critical for reliable pharmacokinetic parameter estimation and bioequivalence studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.